molecular formula C15H14O B1607874 3-(3,5-Dimethylphenyl)benzaldehyde CAS No. 842140-47-0

3-(3,5-Dimethylphenyl)benzaldehyde

Cat. No.: B1607874
CAS No.: 842140-47-0
M. Wt: 210.27 g/mol
InChI Key: VMSZFFXFTXKCLS-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C15H14O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3,5-dimethylphenyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,5-Dimethylphenyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the Suzuki-Miyaura coupling reaction, where 3,5-dimethylphenylboronic acid is coupled with benzaldehyde in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale Friedel-Crafts acylation processes. The reaction is optimized for high yield and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with concentrated sulfuric acid, and halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(3,5-Dimethylphenyl)benzoic acid.

    Reduction: 3-(3,5-Dimethylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3,5-Dimethylphenyl)benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition reactions. These intermediates can further undergo transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylphenyl)benzaldehyde is unique due to the presence of both the 3,5-dimethylphenyl group and the benzaldehyde moiety. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSZFFXFTXKCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374412
Record name 3-(3,5-dimethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-47-0
Record name 3-(3,5-dimethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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